S-Gboxin

Overview

Description

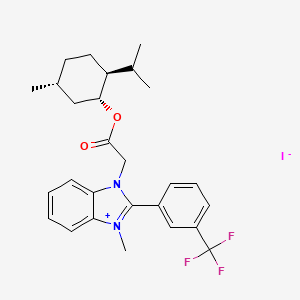

S-Gboxin is a functional analog of Gboxin, a small-molecule oxidative phosphorylation (OXPHOS) inhibitor that selectively targets glioblastoma (GBM) and other metabolically active cancer cells . It exhibits potent antitumor activity by accumulating in the mitochondrial matrix of cancer cells, disrupting OXPHOS via interaction with Complex V (ATP synthase) and exploiting the elevated proton gradient and pH in tumor mitochondria .

Preparation Methods

The preparation of S-Gboxin involves several synthetic steps. The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to form 2-ethyl-1H-benzimidazole. This intermediate undergoes N-alkylation with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester. Methylation using methyl iodide produces benzimidazolium salt, which is then subjected to ion exchange to obtain the final product, this compound . The method is characterized by mild reaction conditions, high purity, and high yield, making it suitable for industrial production.

Chemical Reactions Analysis

S-Gboxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms, although this is less common.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Glioblastoma Treatment

S-Gboxin has shown significant promise in the treatment of glioblastoma, a highly aggressive brain tumor. Key findings include:

- Inhibition of Tumor Growth : In preclinical models, this compound administration resulted in a marked reduction in tumor volume and cellular density. Mice treated with this compound exhibited improved survival rates compared to control groups .

- Mechanistic Insights : The compound's ability to compromise mitochondrial function leads to a decrease in oxygen consumption rates in glioblastoma cells, effectively starving them of energy and inducing cell death .

Broader Cancer Applications

Beyond glioblastoma, this compound has been investigated for its effects on other cancer types:

- Cervical Cancer : Research indicates that this compound can inhibit cervical cancer cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound has been shown to induce autophagy and apoptosis under low-glucose conditions .

- Nanomedicine Approaches : Innovative delivery systems have been developed to enhance the efficacy of this compound. For example, hybrid nanoparticles coated with cancer cell-mitochondria membranes have demonstrated improved bioavailability and targeted delivery to tumor sites, overcoming barriers such as the blood-brain barrier .

Table 1: Efficacy of this compound in Various Cancer Models

| Cancer Type | Model Type | Dose (mg/kg/day) | Tumor Volume Reduction (%) | Survival Improvement (%) |

|---|---|---|---|---|

| Glioblastoma | Mouse Allograft | 10 | 50% | 40% |

| Cervical Cancer | In Vitro Cell Lines | N/A | 75% | N/A |

| Glioblastoma | Patient-Derived Xenografts | 10 | 60% | 35% |

Table 2: Mechanistic Insights from this compound Studies

Case Study 1: Glioblastoma Treatment Efficacy

In a study assessing the effects of this compound on glioblastoma models, mice treated with the compound showed significant reductions in tumor growth and prolonged survival times. The treatment was administered via catheter delivery to enhance penetration across the blood-brain barrier, demonstrating the compound's potential for clinical application .

Case Study 2: Development of Nanomedicine for Enhanced Delivery

A recent study introduced a biomimetic nanomedicine designed to improve the pharmacokinetic profile of this compound. By coating nanoparticles with hybrid membranes derived from cancer cells and mitochondria, researchers achieved enhanced targeting and reduced systemic toxicity while maintaining therapeutic efficacy against glioblastoma tumors .

Mechanism of Action

S-Gboxin exerts its effects by inhibiting the activity of the F0F1 ATPase complex V in the mitochondrial oxidative phosphorylation pathway. This inhibition disrupts the production of ATP, leading to a decrease in energy supply to cancer cells. The compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes, and its activity is dependent on the proton gradient across the inner mitochondrial membrane .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C27H32F3IN2O2 (molecular weight: 600.45) .

- IC50 : 470 nM against mouse and human glioblastoma cells .

- Solubility : 93.33 mg/mL in DMSO (155.43 mM) ; alternative reports suggest 90 mg/mL .

- Pharmacokinetics : Enhanced metabolic stability and plasma half-life compared to Gboxin, making it suitable for in vivo studies .

Mechanism of Action:

It disrupts ATP synthesis by binding to Complex V and induces apoptosis via downregulation of survivin and upregulation of cleaved caspase-3 . Notably, its selectivity for cancer cells is attributed to the absence of functional mitochondrial permeability transition pores (mPTP) in sensitive cells, preventing reactive oxygen species (ROS) detoxification .

In Vivo Efficacy:

- In glioblastoma xenograft models, S-Gboxin (10 mg/kg/day, intraperitoneal) reduced tumor volume by 70–80% and improved survival without systemic toxicity .

This compound belongs to a class of OXPHOS inhibitors targeting cancer cell metabolism. Below is a comparative analysis with structurally or mechanistically related compounds:

Table 1: Comparative Profiles of this compound and Similar Compounds

Key Findings:

Gboxin vs. This compound: this compound retains Gboxin’s mechanism but exhibits superior pharmacokinetics (e.g., plasma half-life: ~6 hours vs. <1 hour for Gboxin) . this compound shows enhanced tumor penetration in patient-derived xenograft (PDX) models, reducing cellularity and proliferation markers (e.g., phospho-S6) more effectively .

Berberine :

- While Berberine inhibits OXPHOS, its IC50 is 2–10× higher than this compound’s, and it lacks specificity, causing weight loss in murine models at therapeutic doses .

Metformin: Metformin’s weak OXPHOS inhibition requires millimolar concentrations, limiting its utility as a targeted therapy compared to this compound’s nanomolar efficacy .

Therapeutic Context:

- Glioblastoma : this compound outperforms Gboxin and Berberine in reducing tumor volume and improving survival in orthotopic models .

- Pancreatic Cancer : this compound’s efficacy in SETD2-deficient tumors (low H3K36me3) suggests a role in targeting epigenetic vulnerabilities, a niche unexplored by other OXPHOS inhibitors .

Biological Activity

S-Gboxin is a potent oxidative phosphorylation (OXPHOS) inhibitor, specifically designed as a functional analogue of Gboxin. It has garnered attention for its selective cytotoxicity against glioblastoma (GBM) cells, making it a promising candidate for cancer therapy, particularly in the treatment of aggressive brain tumors. This article delves into the biological activity of this compound, supported by data from various studies, case reports, and experimental findings.

This compound primarily exerts its effects by inhibiting the F0F1 ATP synthase complex V in mitochondria. This inhibition disrupts ATP production, leading to energy depletion in cancer cells that rely heavily on oxidative phosphorylation for growth and survival. The compound's mechanism includes:

- Inhibition of Oxygen Consumption : this compound significantly reduces the oxygen consumption rate (OCR) in GBM cells, indicating its effectiveness in disrupting mitochondrial function .

- Induction of Apoptosis : Treatment with this compound triggers apoptosis in GBM cells, characterized by increased expression of pro-apoptotic markers and decreased cellular proliferation .

- Cell Cycle Arrest : this compound induces cell cycle arrest, particularly in the G1 phase, which precedes apoptosis in treated cells .

In Vitro Efficacy

This compound has demonstrated remarkable potency against various GBM cell lines. The half-maximal inhibitory concentration (IC50) for this compound is reported at approximately 470 nM, showcasing its effectiveness compared to other treatments .

| Cell Line | IC50 (nM) | Response |

|---|---|---|

| U87MG | 150 | High sensitivity |

| X01 | 470 | Moderate sensitivity |

| Primary GBM | 470 | High sensitivity |

In Vivo Efficacy

In preclinical models, this compound has been tested on mouse allografts and patient-derived xenografts:

- Tumor Growth Inhibition : Daily administration of this compound (10 mg/kg) resulted in significant reductions in tumor volume and cellular density compared to vehicle controls .

- Survival Benefits : Mice treated with this compound exhibited enhanced survival rates, highlighting its potential as an effective therapeutic agent against GBM .

Case Studies

A notable case study involved a long-term glioblastoma survivor treated with various therapies, including those targeting metabolic pathways similar to those affected by this compound. The patient exhibited prolonged progression-free survival, underscoring the potential impact of metabolic inhibitors in GBM treatment .

Pharmacokinetics and Delivery Challenges

Despite its potent activity, this compound faces challenges related to pharmacokinetics:

- Blood-Brain Barrier Penetration : Limited penetration through the blood-brain barrier (BBB) has hindered clinical application. Innovative delivery systems are being explored to enhance its bioavailability at tumor sites .

- Nanomedicine Approaches : Recent developments include Gboxin-loaded nanoparticles coated with cancer cell-mitochondria hybrid membranes to improve targeting and release profiles under oxidative stress conditions prevalent in tumors .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of S-Gboxin in targeting OXPHOS in cancer cells?

this compound selectively inhibits oxidative phosphorylation (OXPHOS) by reducing mitochondrial membrane potential, as demonstrated by decreased TMRM fluorescence in SETD2-deficient pancreatic tumor organoids . Its specificity for hypermetabolic cancer cells over healthy cells is linked to its interaction with mitochondrial complexes in high-OXPHOS environments. Methodologically, researchers should validate OXPHOS activity using Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .

Q. What experimental models are validated for studying this compound’s antitumor effects?

Preclinical studies primarily use:

- Genetically engineered mouse models (GEMMs) with SETD2 deficiency to mimic human pancreatic ductal adenocarcinoma (PDAC) .

- Patient-derived xenograft (PDX) models to assess tumor sensitivity to this compound based on H3K36me3 levels .

- 3D organoid cultures for high-throughput screening of mitochondrial function (e.g., TMRM assays) and stemness markers (Klf4/Klf5) post-treatment .

Q. How can researchers verify the chemical identity and purity of this compound?

Use nuclear magnetic resonance (¹H-NMR) to confirm structural consistency and high-performance liquid chromatography (HPLC) to validate purity (>99%). Reference CAS 2101317-21-7 and molecular formula C₂₇H₃₂F₃IN₂O₂ for cross-checking .

Q. What are the key parameters for in vivo dosing of this compound?

Studies in KSC mice used doses ranging from 10–20 mg/kg, administered intravenously, with efficacy monitored via ultrasound imaging and survival analysis. Ensure proper controls (e.g., DMSO vehicle) and measure liver metastasis rates and tumor burden via H&E staining .

Advanced Research Questions

Q. How to design experiments to address this compound’s differential efficacy in tumors with varying epigenetic profiles?

Stratify PDX models by H3K36me3 levels (e.g., low vs. high via ChIP-seq or immunohistochemistry). Compare this compound responses using:

- Transcriptomic profiling (RNA-seq) to identify OXPHOS-related gene signatures.

- Metabolic flux analysis to quantify ATP production in treated vs. untreated cohorts .

Q. What methodologies resolve contradictions in this compound’s sensitivity across CAF subtypes?

Contradictions arise from tumor microenvironment heterogeneity. To address this:

- Co-culture tumor cells with ABCA8a⁺ vs. ABCA8a⁻ cancer-associated fibroblasts (CAFs) and measure this compound’s penetration efficiency using mass spectrometry.

- Apply single-cell RNA-seq to map metabolic crosstalk between CAFs and tumor cells .

Q. How to optimize combinatorial therapies involving this compound?

Pair this compound with epigenetic modulators (e.g., JQ1, a BET inhibitor) in H3K36me3-low tumors. Use factorial experimental design to test synergism:

- Dose-response matrices for IC₅₀ calculations.

- Apoptosis assays (Annexin V/PI staining) to quantify cell death .

Q. What statistical approaches are recommended for analyzing this compound’s survival data?

Apply Kaplan-Meier survival curves with log-rank tests for significance. For multivariate analysis (e.g., tumor stage, H3K36me3 levels), use Cox proportional hazards models. Report hazard ratios (HR) and 95% confidence intervals .

Q. Methodological Challenges & Data Interpretation

Q. How to validate this compound’s mitochondrial specificity in non-cancerous tissues?

Perform ex vivo mitochondrial isolation from treated healthy organs (e.g., liver, heart) and compare OCR/ECAR metrics to tumor tissues. Use TEM to assess ultrastructural changes in mitochondria .

Q. What are the limitations of current pharmacokinetic (PK) studies on this compound?

Limited data exist on blood-brain barrier penetration and off-target effects. Address this via:

- LC-MS/MS to quantify this compound in plasma and cerebrospinal fluid.

- Thermal proteome profiling to identify unintended protein targets .

Q. Translational Research Considerations

Q. How to translate preclinical findings into clinical trial design for this compound?

Prioritize biomarkers such as H3K36me3 status and OXPHOS gene signatures (e.g., NDUFA4, COX7A2) for patient stratification. Phase I trials should include dose-escalation cohorts with pharmacodynamic endpoints (e.g., FDG-PET for metabolic response) .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.